An In-depth Technical Guide to the Human Cathelicidin Gene (CAMP) and its Product, LL-37
An In-depth Technical Guide to the Human Cathelicidin Gene (CAMP) and its Product, LL-37
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the human cathelicidin antimicrobial peptide (CAMP) gene, which encodes the vital immune effector LL-37. The following sections detail its genomic structure, chromosomal location, regulatory signaling pathways, and key experimental methodologies for its study.
Gene Structure and Location
The human cathelicidin gene, officially known as CAMP, is a solitary member of the cathelicidin family in humans. It plays a crucial role in the innate immune system by producing the antimicrobial peptide LL-37.
Chromosomal Location
The CAMP gene is located on the short (p) arm of chromosome 3 at position 21.31.[1] Its precise genomic coordinates on the GRCh38.p14 assembly are from 48,223,495 to 48,225,485.[2]
Gene Architecture
The CAMP gene spans approximately 2 kilobases (kb) and is composed of four exons and three introns.[3][4] The transcription of these exons and subsequent translation produces a 170-amino-acid pre-propeptide known as hCAP18 (human cationic antimicrobial protein 18).[4]
The structure of the hCAP18 pre-propeptide is as follows:
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Signal Peptide: Encoded by exon 1, this N-terminal sequence directs the nascent polypeptide into the endoplasmic reticulum for secretion.[4]
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Cathelin-like Domain: Encoded by exons 2 and 3, this highly conserved region is homologous to the cystatin family of cysteine protease inhibitors.[4]
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LL-37 Peptide: Encoded by exon 4, this C-terminal domain constitutes the mature, biologically active antimicrobial peptide.[4]
Following secretion, the hCAP18 proprotein is proteolytically cleaved by enzymes such as proteinase 3, releasing the 37-amino-acid LL-37 peptide.[4]
Quantitative Gene Data
The following table summarizes the structural details of the human CAMP gene based on the NCBI reference sequence NM_004345.5.
| Feature | Start Position | End Position | Length (bp) |
| Exon 1 | 48,223,495 | 48,223,616 | 122 |
| Intron 1 | 48,223,617 | 48,224,293 | 677 |
| Exon 2 | 48,224,294 | 48,224,401 | 108 |
| Intron 2 | 48,224,402 | 48,224,668 | 267 |
| Exon 3 | 48,224,669 | 48,224,845 | 177 |
| Intron 3 | 48,224,846 | 48,225,122 | 277 |
| Exon 4 | 48,225,123 | 48,225,485 | 363 |
Regulatory Signaling Pathways
The expression of the CAMP gene is tightly regulated by a complex network of signaling pathways, ensuring that LL-37 is produced in response to appropriate stimuli such as infection and inflammation.
Vitamin D Signaling Pathway
A primary regulatory pathway for CAMP expression involves vitamin D. The active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), binds to the Vitamin D Receptor (VDR). This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex binds to a specific DNA sequence known as the Vitamin D Response Element (VDRE) located in the promoter region of the CAMP gene, thereby initiating transcription.[5] This regulatory mechanism is particularly important in myeloid cells.[5]
Vitamin D signaling pathway leading to CAMP gene expression.
Toll-Like Receptor (TLR) and MAPK Signaling Pathways
The expression of LL-37 is also modulated by the activation of Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs). For instance, activation of TLR2/1 by bacterial lipoproteins can induce the expression of both VDR and CYP27B1, the enzyme that converts vitamin D to its active form, thereby linking innate immune recognition to the vitamin D-dependent induction of CAMP.
Furthermore, several Mitogen-Activated Protein Kinase (MAPK) pathways, including the MEK-ERK and p38 MAPK pathways, are involved in regulating CAMP expression in response to various stimuli. These pathways can be activated by cytokines and bacterial products, leading to the activation of transcription factors that bind to the CAMP promoter.
Integrated signaling pathways regulating CAMP gene expression.
Experimental Protocols
Studying the regulation of the CAMP gene and the function of LL-37 often involves a variety of molecular biology techniques. Below are detailed methodologies for two key experimental approaches.
Chromatin Immunoprecipitation (ChIP) Assay for VDR Binding
This protocol is designed to determine the in vivo binding of the Vitamin D Receptor (VDR) to the Vitamin D Response Element (VDRE) in the promoter of the CAMP gene.
1. Cell Culture and Treatment:
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Culture human myeloid cells (e.g., HL-60 or U937) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.
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Treat cells with 1,25-dihydroxyvitamin D₃ (100 nM) or vehicle (ethanol) for the desired time (e.g., 4-24 hours) to induce VDR binding.
2. Cross-linking:
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Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
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Incubate for 10 minutes at room temperature with gentle shaking.
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Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Shearing:
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Wash cells twice with ice-cold PBS.
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Resuspend the cell pellet in cell lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.2% NP-40) with protease inhibitors.
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Isolate nuclei by centrifugation.
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Resuspend nuclei in nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS) with protease inhibitors.
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Shear chromatin to an average size of 200-1000 bp by sonication. Optimization of sonication conditions is critical.
4. Immunoprecipitation:
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Dilute the sheared chromatin with ChIP dilution buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100).
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Pre-clear the chromatin with protein A/G magnetic beads.
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Incubate the pre-cleared chromatin with an anti-VDR antibody or a negative control IgG overnight at 4°C with rotation.
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Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
5. Washing and Elution:
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Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
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Elute the chromatin complexes from the beads with elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
6. Reverse Cross-linking and DNA Purification:
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Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 4 hours.
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Treat with RNase A and Proteinase K to remove RNA and protein.
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Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
7. qPCR Analysis:
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Perform quantitative real-time PCR (qPCR) using primers flanking the VDRE in the human CAMP promoter.
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Analyze the data as a percentage of input to determine the enrichment of VDR binding.
Chromatin Immunoprecipitation (ChIP) experimental workflow.
Luciferase Reporter Assay for Promoter Activity
This protocol is used to quantify the transcriptional activity of the CAMP gene promoter in response to specific stimuli.
1. Promoter-Reporter Construct Generation:
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Amplify the human CAMP promoter region containing the VDRE and other putative regulatory elements by PCR from human genomic DNA.
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Clone the amplified promoter fragment into a promoterless luciferase reporter vector (e.g., pGL3-Basic). The orientation and sequence of the insert should be verified by sequencing.
2. Cell Culture and Transfection:
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Seed cells (e.g., HEK293T or a relevant myeloid cell line) in 24-well plates.
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Co-transfect the cells with the CAMP promoter-luciferase construct and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
3. Cell Treatment:
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After 24 hours of transfection, treat the cells with the desired stimuli (e.g., 1,25-dihydroxyvitamin D₃, cytokines, or bacterial components) or vehicle control.
4. Cell Lysis and Luciferase Assay:
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After the treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
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Measure the firefly luciferase activity from the CAMP promoter construct and the Renilla luciferase activity from the control vector using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
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Express the results as fold induction relative to the vehicle-treated control.
Luciferase reporter assay experimental workflow.
References
- 1. CAMP cathelicidin antimicrobial peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliancegenome.org [alliancegenome.org]
- 4. researchgate.net [researchgate.net]
- 5. Human cathelicidin antimicrobial peptide (CAMP) gene is a direct target of the vitamin D receptor and is strongly up-regulated in myeloid cells by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
